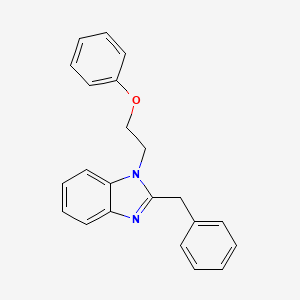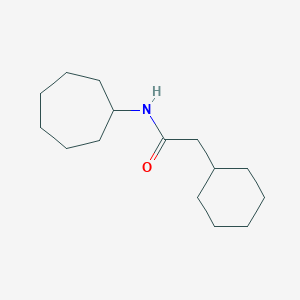
N-cycloheptyl-2-cyclohexylacetamide
Vue d'ensemble
Description
N-cycloheptyl-2-cyclohexylacetamide (CHA) is a compound that belongs to the family of amides. It is a synthetic compound that has been studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-cyclohexylacetamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. It has been found to inhibit the activity of cyclin-dependent kinases, which are responsible for the regulation of the cell cycle. This compound also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have a neuroprotective effect by inhibiting the aggregation of beta-amyloid protein. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cycloheptyl-2-cyclohexylacetamide in lab experiments include its ability to inhibit the growth of cancer cells and its neuroprotective effect. It is also a synthetic compound, which makes it easier to obtain compared to natural compounds. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of N-cycloheptyl-2-cyclohexylacetamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in the treatment of other types of cancer. Further studies are also needed to determine its optimal dosage and administration, as well as its potential side effects.
In conclusion, this compound is a synthetic compound that has been studied for its potential use in various scientific research applications. It has been found to have an inhibitory effect on the growth of cancer cells and a neuroprotective effect in animal models of Alzheimer's disease. Further studies are needed to determine its optimal dosage and administration, as well as its potential side effects.
Applications De Recherche Scientifique
N-cycloheptyl-2-cyclohexylacetamide has been studied for its potential use in various scientific research applications. It has been found to have an inhibitory effect on the growth of cancer cells. A study conducted on breast cancer cells showed that this compound inhibited the growth of these cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have a neuroprotective effect by inhibiting the aggregation of beta-amyloid protein, which is responsible for the formation of plaques in the brain.
Propriétés
IUPAC Name |
N-cycloheptyl-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c17-15(12-13-8-4-3-5-9-13)16-14-10-6-1-2-7-11-14/h13-14H,1-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOOCVWPISEJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




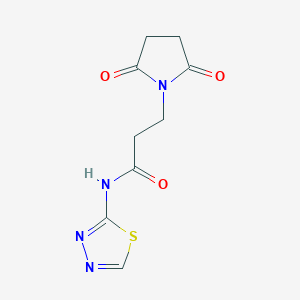
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B3461444.png)
![N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3461448.png)

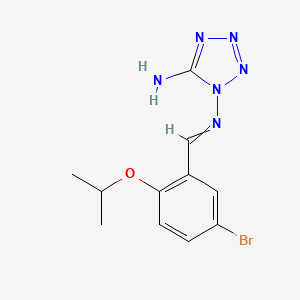
![3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3461472.png)


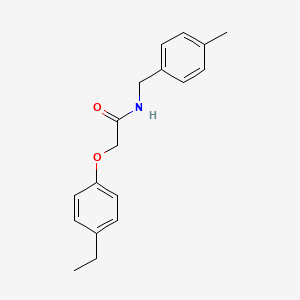
![3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3461508.png)
![2-({4-bromo-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3461523.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-chloro-N-phenylbenzamide](/img/structure/B3461531.png)
